molecular formula C9H15NO3 B062772 Tert-butyl 3-formylazetidine-1-carboxylate CAS No. 177947-96-5

Tert-butyl 3-formylazetidine-1-carboxylate

Cat. No.: B062772
CAS No.: 177947-96-5
M. Wt: 185.22 g/mol
InChI Key: JVQOZRRUGOADSU-UHFFFAOYSA-N
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Description

tert-Butyl 3-formylazetidine-1-carboxylate (CAS 177947-96-5) is a four-membered azetidine ring derivative with a formyl (-CHO) group at the 3-position and a tert-butyloxycarbonyl (Boc) protecting group. Its molecular formula is C₉H₁₅NO₃, with a molecular weight of 185.22 g/mol . This compound is widely utilized in organic synthesis as a versatile building block, particularly in pharmaceutical intermediates and bioactive molecule development. For example, it serves as a precursor in the synthesis of α-aminophosphonate inhibitors and 1,8-naphthyridine derivatives .

Key physicochemical properties include:

  • InChI Key: UQKRQKXULFIMAS-UHFFFAOYSA-N
  • Storage: Requires inert atmosphere and storage at -20°C to maintain stability .
  • Hazard Profile: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

tert-butyl 3-formylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-4-7(5-10)6-11/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQOZRRUGOADSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443973
Record name Tert-butyl 3-formylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177947-96-5
Record name Tert-butyl 3-formylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-formylazetidine-1-carboxylate
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Scientific Research Applications

Synthesis Overview

The synthesis of tert-butyl 3-formylazetidine-1-carboxylate typically involves the following steps:

  • Formation of the Azetidine Ring : The initial step usually involves cyclization reactions where precursors containing amine and carbonyl functionalities are combined.
  • Formylation : The introduction of the formyl group is achieved through various methods, including Vilsmeier-Haack reactions or using formic acid derivatives.
  • Protection Strategies : The tert-butyl group serves as a protecting group for carboxylic acids, facilitating further reactions without unwanted side reactions.

Applications in Organic Synthesis

This compound is primarily used as a building block in organic synthesis. Its applications include:

  • Synthesis of Bioactive Compounds : It serves as a precursor for synthesizing various bioactive molecules, including pharmaceuticals that target neurological disorders.
  • Ligand Development : The compound can be modified to develop ligands for metal ions in coordination chemistry, enhancing the properties of catalysts.

Medicinal Chemistry Applications

Research has indicated that this compound may have therapeutic potential:

  • Huntington's Disease Research : It has been explored in the context of Huntington's disease treatment as part of modulators that affect protein interactions related to the disease pathology .

Case Study 1: Synthesis of Derivatives

In a study focused on synthesizing derivatives of this compound, researchers reported successful modifications leading to compounds with enhanced biological activity. The process involved:

  • Starting Material : this compound (0.94 g, 5.1 mmol).
  • Reagents Used : Various amines were reacted under controlled conditions to yield derivatives with specific pharmacological profiles.

The yields from these reactions varied but were generally above 50%, demonstrating the compound's versatility as a synthetic intermediate .

Case Study 2: Coordination Chemistry

Another study investigated the use of this compound in coordination chemistry. The compound was reacted with transition metals to form complexes that exhibited catalytic properties in organic transformations. The results highlighted:

  • Catalyst Efficiency : Complexes formed with this compound showed improved turnover numbers compared to traditional catalysts.

Data Tables

Application AreaDescriptionYield (%)Reference
Organic SynthesisPrecursor for bioactive compounds>50
Medicinal ChemistryInvestigated for Huntington's disease treatmentN/A
Coordination ChemistryFormation of metal complexes>70

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Ring Size :

  • Azetidine (4-membered) derivatives exhibit higher ring strain compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs, influencing reactivity and stability .
  • The smaller azetidine ring enhances electrophilicity at the formyl group due to increased electron-withdrawing effects.

Functional Group Impact: Formyl Group: Enhances electrophilicity, enabling nucleophilic additions (e.g., in inhibitor synthesis) . Amino Group: Increases nucleophilicity, suitable for coupling reactions (e.g., peptide bond formation) . Bromo Group: Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Solubility and Stability:

  • This compound : Soluble in THF, DCM, and DMSO; degrades at room temperature, requiring storage at -20°C .
  • tert-Butyl 3-aminoazetidine-1-carboxylate: Likely more polar due to the -NH₂ group, but stability data are unspecified .

This compound:

  • Synthesis : Prepared via Dess-Martin periodinane oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate .
  • Applications: Key intermediate in synthesizing α-aminophosphonate inhibitors (59% yield achieved in a model reaction) . Used in Horner-Wadsworth-Emmons reactions to form alkenes for heterocyclic systems .

Comparative Reactivity:

  • Amino Derivative: Reacts with nitroaryl halides to form pharmaceutical intermediates (e.g., in kinase inhibitors) .
  • Bromo Derivative : Participates in cross-couplings to introduce azetidine motifs into complex molecules .

Biological Activity

Tert-butyl 3-formylazetidine-1-carboxylate (CAS No. 177947-96-5) is a compound characterized by its unique azetidine structure, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its significance in medicinal chemistry.

  • Molecular Formula : C₉H₁₅NO₃
  • Molecular Weight : 185.22 g/mol
  • InChI Key : JVQOZRRUGOADSU-UHFFFAOYSA-N
  • Storage Conditions : Store in an inert atmosphere at -20°C .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives of azetidine compounds demonstrated that modifications to the azetidine ring can enhance antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Another area of interest is the compound's potential as an enzyme inhibitor. In vitro studies have suggested that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders. The mechanism of action appears to involve competitive inhibition, where the compound competes with substrate molecules for binding sites on the enzyme .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their corresponding biological effects:

Structural FeatureModification ImpactBiological Activity
Azetidine RingIncreased stabilityEnhanced enzyme inhibition
Formyl GroupElectrophilic characterImproved antimicrobial activity
Tert-butyl GroupLipophilicityIncreased membrane permeability

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against clinical isolates of E. coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial potency .
  • Enzyme Inhibition Study : In research focusing on metabolic enzymes, this compound was tested for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. The compound demonstrated a half-maximal inhibitory concentration (IC50) of 150 nM, indicating potential as a therapeutic agent for diabetes management .

Q & A

Q. How is this compound utilized as a precursor in organic synthesis?

  • Methodological Answer : The compound serves as a versatile building block for:
  • Condensation Reactions : Reacts with amines and phosphorus reagents to form α-aminophosphonate inhibitors. For example, coupling with benzyloxycarbonyl-protected amines under mild conditions (e.g., dichloromethane, 0–20°C) yields phosphonates in ~59% yield .
  • Nucleophilic Additions : The formyl group undergoes nucleophilic attack by Grignard reagents or hydrides to generate secondary alcohols or amines.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

  • Methodological Answer :
  • Temperature Control : Reactions performed at 0–20°C minimize side reactions (e.g., over-oxidation or decomposition) .

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation or sulfonylation steps .

  • Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance solubility of intermediates without hydrolyzing the tert-butyl group .

    Optimization Parameters for α-Aminophosphonate Synthesis
    Parameter
    ---------------------
    Temperature
    Solvent
    Reagent Stoichiometry

Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?

  • Methodological Answer :
  • 2D NMR Techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon relationships, especially in crowded regions (e.g., azetidine ring protons) .
  • X-ray Crystallography : Resolves regiochemical ambiguities, such as distinguishing between N- vs. O-alkylation in triazole derivatives .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR/IR spectra to cross-validate experimental data .

Q. How do steric and electronic effects influence nucleophilic additions to the formyl group?

  • Methodological Answer :
  • Steric Hindrance : The tert-butyl group shields the azetidine ring, directing nucleophiles to the formyl carbon. Bulky nucleophiles (e.g., triphenylphosphine) may require elevated temperatures .
  • Electronic Effects : Electron-withdrawing groups on the azetidine ring (e.g., nitro) activate the formyl carbon for faster nucleophilic attack.

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., triethylamine) .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-formylazetidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-formylazetidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.